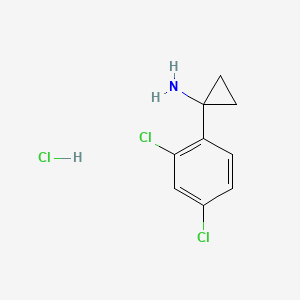
2-METHOXYETHANOL-1,1,2,2-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxyethanol, also known as methyl cellosolve, is an organic compound with the formula C3H8O2. It is mainly used as a solvent and is a clear, colorless liquid with an ether-like odor . It belongs to a class of solvents known as glycol ethers, which are notable for their ability to dissolve a variety of different types of chemical compounds and for their miscibility with water and other solvents .
Synthesis Analysis
2-Methoxyethanol can be formed by the nucleophilic attack of methanol on protonated ethylene oxide followed by proton transfer . It is used as a solvent for many different purposes such as varnishes, dyes, and resins . It is also used as an additive in airplane deicing solutions .Molecular Structure Analysis
The molecular formula of 2-Methoxyethanol is C3H8O2 . It has a molar mass of 76.0944 .Chemical Reactions Analysis
In organometallic chemistry, 2-Methoxyethanol is commonly used for the synthesis of Vaska’s complex and related compounds such as carbonylchlorohydridotris (triphenylphosphine)ruthenium (II). During these reactions, the alcohol acts as a source of hydride and carbon monoxide .Physical and Chemical Properties Analysis
2-Methoxyethanol is a colorless liquid with an ether-like odor . It has a density of 0.965 g/cm3, a melting point of -85 °C, and a boiling point of 124 to 125 °C . It is miscible with water .Wissenschaftliche Forschungsanwendungen
1. Röntgenbeugung, Raman- und Molekulardynamik-Studie 2-Methoxyethanol-1,1,2,2-D4 wird in der Untersuchung von Glykolderivaten verwendet. Es wird in vergleichenden Röntgenbeugungs-, Raman- und Molekulardynamikstudien eingesetzt . Die Röntgenstrahlen von this compound und anderen Flüssigkeiten werden bei Raumtemperatur gemessen, um detaillierte experimentelle und theoretische Untersuchungen durchzuführen .
Lösungsmittel für Ninhydrin-Farbreaktiv
this compound wird als Lösungsmittel für Ninhydrin-Farbreaktiv verwendet . Ninhydrin ist eine Chemikalie, die zum Nachweis von Ammoniak oder primären und sekundären Aminen verwendet wird. Bei der Reaktion mit diesen freien Aminen entsteht eine tiefblaue oder violette Farbe, die als Ruhemannsches Violett bekannt ist .
Industrielle Anwendungen
this compound hat eine breite Palette von Anwendungen in industriellen Zwecken. Es wird in Tinten, Harzen, Farbstoffen, Farben, Metallbeschichtungen, Phenolharzen, Waschmitteln verwendet .
Luftuntersuchung
Luft, die Dämpfe von Ethylenglykolderivaten wie this compound enthält, wird mit Hilfe einer Probenahmepumpe durch n-Heptan geleitet, so dass die Substanzen absorbiert und anschließend mittels Flammenionisations-Gaschromatographie analysiert werden können .
Lösungsmittel für verschiedene Zwecke
this compound wird als Lösungsmittel für verschiedene Zwecke wie Lacke, Farbstoffe, Reinigungsmittel, Epoxidbeschichtungen, Farben, Frostschutzmittel für Kraftstoffe in der Luftfahrt und Harze verwendet .
Pharmazeutika und Polymere
this compound wird bei der Synthese vieler Polymere und Pharmazeutika verwendet . Es wird in der Technik und Biologie eingesetzt und wirkt als Kühlmittel, Frostschutzmittel, Enteisungsmittel in Gasleitungen, Enteisungslösungen für Fahrzeuge und Startbahnen von Flughäfen und als Kryoprotektor .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
2-Methoxyethanol-1,1,2,2-D4, also known as deuterated 2-Methoxyethanol, is primarily used as a solvent .
Result of Action
It is known that 2-methoxyethanol, the non-deuterated form of this compound, is toxic to the bone marrow and testicles . It’s important to note that the effects of the deuterated form may differ and more research is needed to understand these effects.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Methoxyethanol-1,1,2,2-D4 are not well-documented in the literature. It is known that most of the substance is oxidized by alcohol dehydrogenase to yield methoxyacetic acid, which is excreted in the urine .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that 2-methoxyethanol, the non-deuterated form, has toxic effects on various proliferating tissues, particularly the hematopoietic and lymphatic organs, the seminiferous epithelium in the testes, and embryonic and fetal tissue in utero .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. One pathway involves cleavage of the ether linkage to yield ethylene glycol .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It has been used in the formation of perovskite films, where it was found that the trace amount of alkylamine ligands added to perovskite solutions can act as nucleation derivatives in an anti-solvent free process .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been studied. It is known that 2-methoxyethanol, the non-deuterated form, causes testis damage and can produce malformations and hematological effects such as pancytopenia .
Metabolic Pathways
The metabolic pathways of this compound involve oxidation by alcohol dehydrogenase to yield methoxyacetic acid .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 2-METHOXYETHANOL-1,1,2,2-D4 can be achieved through the deuteration of 2-methoxyethanol using deuterium oxide as the deuterium source.", "Starting Materials": ["2-methoxyethanol", "deuterium oxide"], "Reaction": ["Step 1: Add 2-methoxyethanol to a reaction vessel", "Step 2: Add deuterium oxide to the reaction vessel", "Step 3: Heat the reaction mixture to a temperature of 80-100°C", "Step 4: Allow the reaction to proceed for a period of 24-48 hours", "Step 5: Cool the reaction mixture to room temperature", "Step 6: Isolate the product by distillation or chromatography"] } | |
CAS-Nummer |
138667-25-1 |
Molekularformel |
C3H8O2 |
Molekulargewicht |
80.119 |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-methoxyethanol |
InChI |
InChI=1S/C3H8O2/c1-5-3-2-4/h4H,2-3H2,1H3/i2D2,3D2 |
InChI-Schlüssel |
XNWFRZJHXBZDAG-RRVWJQJTSA-N |
SMILES |
COCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


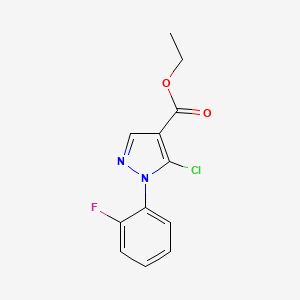
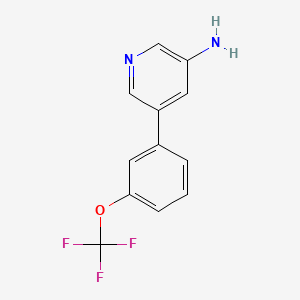

![56,60:2/'/',3/'/'][5,6]fullerene-C60-Ih](/img/structure/B594583.png)
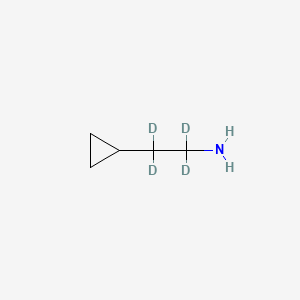
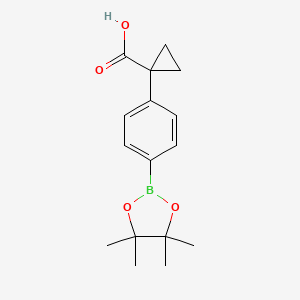
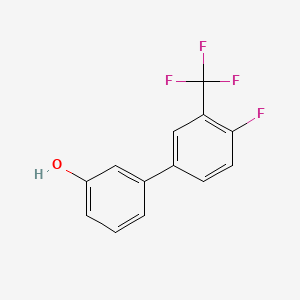
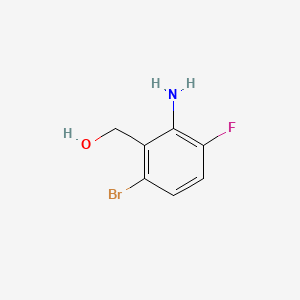
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B594594.png)
